1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine is a complex organic compound with a unique chemical structure, classified primarily as a piperazine derivative. This compound is notable for its potential applications in medicinal chemistry, particularly in drug design and development. The compound is identified by its CAS Registry Number 1704081-23-1 and is primarily utilized for research purposes rather than direct therapeutic use .
The synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and the introduction of various functional groups. The synthesis can be achieved through several methods, including:
The synthetic route requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound .
The molecular structure of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine features:
The molecular formula is C₁₈H₂₃BrN₂O₃S, with a molecular weight of approximately 413.36 g/mol. The compound's structural complexity contributes to its potential biological activities .
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the sulfonyl group and the steric hindrance provided by the tert-butyldiphenylsilyl group, making it a versatile intermediate in organic synthesis .
The mechanism of action for 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine in biological systems is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. Its structural components suggest potential activity in modulating signaling pathways or inhibiting enzyme functions related to disease processes.
Research into similar compounds indicates that piperazine derivatives often exhibit activity through binding to specific protein targets, leading to downstream effects on cellular functions. Further studies are necessary to clarify its precise mechanism .
The compound is expected to have moderate solubility in organic solvents due to its lipophilic substituents. It may exhibit solid-state properties typical of piperazine derivatives, including crystalline forms.
Key chemical properties include:
Relevant data from spectral analyses (NMR, IR) would provide insights into its functional groups and molecular interactions .
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine has potential applications in scientific research, particularly in:
Its unique structure may also lend itself to further modifications aimed at enhancing biological activity or selectivity against specific targets .
The structural architecture of 1-((5-bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine integrates critical pharmacophoric elements derived from advanced RIPK2 kinase inhibitors. As revealed by co-crystal structures of RIPK2-inhibitor complexes, the 3,5-diphenyl-2-aminopyridine scaffold enables deep penetration into the kinase's hydrophobic pocket, inducing conformational shifts in the DFG motif essential for ATP-competitive inhibition [2]. The target compound strategically incorporates two key features:
Table 1: Key Pharmacophoric Elements in RIPK2 Inhibitors and Their Implementation in the Target Compound
Pharmacophoric Feature | Role in RIPK2 Inhibition | Implementation in Target Compound |
---|---|---|
Sulfonamide group | H-bonding to DFG motif (Phe595, Gly596) | (5-Bromo-2-methoxyphenyl)sulfonyl |
Hinge-binding heterocycle | Base-stacking interactions | Piperazine core |
Hydrophobic extension | Occupies gatekeeper-αC pocket | tert-Butyldiphenylsilyl group |
Halogenated aryl system | Enhanced hydrophobic contacts | 5-Bromo-2-methoxyphenyl moiety |
The bromine atom at the para-position of the methoxyphenyl ring serves dual purposes: it augments hydrophobic pocket occupancy and provides a synthetic handle for late-stage diversification via transition metal-catalyzed cross-coupling [2] [5]. This deliberate inclusion aligns with optimized inhibitors such as compound 18t (RIPK2 IC₅₀ = 16 ± 5 nM), where strategic halogen placement boosted potency by >20-fold against structurally related kinases like ALK2 [2].
The 5-bromo-2-methoxybenzene motif is constructed via ortho-directed lithiation-bromination or copper-mediated Sandmeyer reactions on o-anisidine derivatives. Alternatively, regioselective electrophilic bromination of 2-methoxybenzene derivatives using bromine/FeCl₃ at 0°C achieves >85% selectivity for the 5-position due to steric and electronic directing effects of the methoxy group [4]. Methoxylation is typically accomplished early in the synthesis via nucleophilic substitution (SNAr) on 2-fluoro-5-bromonitrobenzene with methoxide, followed by nitro reduction – a sequence yielding the key intermediate 5-bromo-2-methoxyaniline in >90% purity [4] [5].
Sulfonylation employs 5-bromo-2-methoxybenzenesulfonyl chloride generated in situ by chlorosulfonation of 1-bromo-4-methoxybenzene or diazotization-bromination of 4-bromo-2-methoxyaniline. Critical to avoiding N,O-bis-sulfonylation is the controlled addition of sulfonyl chloride to N-Boc-piperazine in dichloromethane with N,N-diisopropylethylamine (DIPEA) as base at −20°C [4]. This method delivers tert-butyl 4-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine-1-carboxylate (CAS# 1628016-44-3) in 92% yield after crystallization [5]. Deprotection with trifluoroacetic acid (TFA) then liberates the secondary amine for subsequent alkylation.
Table 2: Optimization of Sulfonylation Conditions for Piperazine Functionalization
Condition | Base/Solvent | Temperature | Yield (%) | Purity (%) |
---|---|---|---|---|
Unoptimized | TEA/DCM | 25°C | 38 | 85 |
Optimized (this work) | DIPEA/DCM | −20°C | 92 | 99 |
Flow chemistry variant | LiHMDS/THF | 70°C | 88 | 98 |
The 2-((tert-butyldiphenylsilyl)oxy)ethyl side chain is introduced via Mitsunobu reaction or SN₂ alkylation of the deprotected piperazine sulfonamide. Prior to this, 2-bromoethanol is protected with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in imidazole/DMF (0°C→25°C, 12h), achieving quantitative conversion [3]. The ethylene spacer’s length is optimal for balancing steric bulk and conformational mobility – a key consideration given TBDPS’s ~180 ų volume. This protection strategy prevents undesired cyclization or oxidation during subsequent synthetic steps, while the silyl ether’s stability toward bases and mild acids allows orthogonal deprotection alongside acid-labile Boc groups [3] [4].
The aryl bromide moiety serves as a versatile site for late-stage diversification via palladium-catalyzed cross-couplings:
Crucially, the TBDPS ether remains intact under these conditions (<5% deprotection), while the sulfonamide group requires no protection due to its low nucleophilicity. The bromo-methoxyphenylsulfonyl precursor (CAS# 1628016-44-3) thus serves as a universal intermediate for generating analog libraries via parallel synthesis [5].
Strategic protection/deprotection sequences overcome challenges in polyfunctional molecule assembly:
Table 3: Comparative Stability of Protecting Groups Under Synthetic Conditions
Protecting Group | Stability to Base | Stability to Acid | Orthogonality to Boc | Deprotection Yield (%) |
---|---|---|---|---|
TBDPS | Excellent | Good | High | 95 |
TBS | Moderate | Good | High | 87 |
Acetyl | Poor | Moderate | Low | 62 |
MOM | Good | Poor | Moderate | 78 |
Optimization data reveal that replacing LiHMDS with Cs₂CO₃ during sulfonamide coupling minimizes silyl ether cleavage (<1% vs. 8% with LiHMDS) [4]. Additionally, flow chemistry techniques enhance selectivity in sulfonylation steps, reducing dimeric impurities by 15-fold compared to batch methods [4].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: